molecular formula C19H21N B14240984 Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- CAS No. 189363-81-3

Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)-

Katalognummer: B14240984
CAS-Nummer: 189363-81-3
Molekulargewicht: 263.4 g/mol
InChI-Schlüssel: MVTULIPXXVEKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- is a chemical compound with a complex structure that includes both aromatic and alicyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- typically involves the reaction of benzenemethanamine with a cyclohexenyl derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and controlled environments to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenemethanamine, N-phenyl-
  • Benzenemethanamine, N-(3-phenyl-2-propyn-1-yl)-
  • Benzenemethanamine, N-(2-methyl-4-penten-1-yl)-

Uniqueness

Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- is unique due to its specific structural features, which include both aromatic and alicyclic components

Eigenschaften

CAS-Nummer

189363-81-3

Molekularformel

C19H21N

Molekulargewicht

263.4 g/mol

IUPAC-Name

N-benzyl-2-phenylcyclohex-2-en-1-amine

InChI

InChI=1S/C19H21N/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-13,19-20H,7-8,14-15H2

InChI-Schlüssel

MVTULIPXXVEKGE-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C(C1)NCC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.